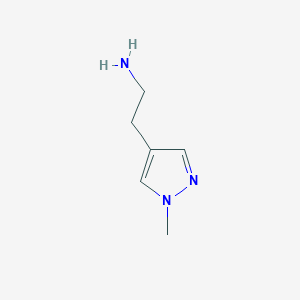

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Overview

Description

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine, also known as 1-methyl-1H-pyrazole-4-ethanamine, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a distinct structure that includes a pyrazole ring and an ethanamine group, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₆H₁₁N₃

- Molar Mass : 125.17 g/mol

- CAS Number : 796845-58-4

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors involved in inflammatory and signaling pathways. Its biological activity can be attributed to the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory processes, which may reduce inflammation and modulate immune responses .

- Signal Transduction Modulation : It influences cellular signaling pathways, potentially affecting gene expression related to various physiological processes.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing cytotoxic effects in certain cancer cell lines .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of this compound. It appears to inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Anticancer Potential

The compound has been investigated for its anticancer properties. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, with some studies reporting IC₅₀ values in the micromolar range, indicating significant potency compared to standard chemotherapeutic agents .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated a reduction in inflammatory markers in vitro.

- Anticancer Activity Assessment : In another study, researchers evaluated the cytotoxic effects of this compound on a panel of cancer cell lines and found that it induced apoptosis through mitochondrial pathways, suggesting a mechanism for its anticancer effects .

- Structure-Activity Relationship (SAR) : Investigations into similar pyrazole derivatives have shown that modifications to the pyrazole ring can significantly affect biological activity. The presence of bulky groups or specific substitutions can enhance or diminish efficacy against cancer cells .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine as a precursor for developing novel AMPK (AMP-activated protein kinase) inhibitors. AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy.

Case Study :

A study synthesized various derivatives of this compound to evaluate their efficacy as AMPK inhibitors. The synthesized compounds showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that this compound could lead to new anticancer drugs .

Neuropharmacology

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of this compound may exhibit neuroprotective effects against oxidative stress, making them potential candidates for treating neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15.2 | Inhibition of ROS production |

| Compound B | 10.5 | Modulation of mitochondrial function |

Pesticide Development

The unique structure of this compound allows it to interact with various biological pathways in pests. Research has focused on its application as a potential pesticide.

Case Study :

A study evaluated the effectiveness of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when treated with formulations containing this compound, showcasing its potential as an eco-friendly pesticide alternative .

Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 45 |

| Polymer B | 300 | 60 |

These polymers exhibit improved thermal stability and mechanical strength compared to traditional materials, indicating that the incorporation of this compound can lead to advanced material applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine?

The synthesis typically involves coupling reactions under catalytic conditions. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in polar solvents like DMSO, with bases such as cesium carbonate, yields intermediates that are further reduced to the target amine. Purification often employs chromatographic methods (e.g., gradient elution with ethyl acetate/hexane) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR to verify proton and carbon environments (e.g., pyrazole ring protons at δ ~7.1–8.6 ppm and amine resonances).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., m/z 215 [M+H]+).

- Infrared Spectroscopy (IR) for functional group analysis (e.g., N-H stretches ~3298 cm⁻¹) .

Q. What are the preliminary biological activity screening strategies for this compound?

Initial screening focuses on antimicrobial or enzyme inhibition assays. For example:

- MTT cytotoxicity assays to assess cell viability.

- Bacterial growth inhibition studies (e.g., against E. coli or S. aureus).

- Carbonic anhydrase inhibition tests to evaluate enzyme-targeted activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization parameters include:

- Catalyst selection : Testing alternatives to CuBr (e.g., Pd-based catalysts for cross-coupling).

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF vs. DMSO) for solubility and reactivity.

- Temperature control : Adjusting reaction time (e.g., 24–48 hours) and temperature (35–80°C) to minimize side products .

Q. How can contradictions in biological activity data be resolved for pyrazole derivatives?

Approaches include:

- Comparative structure-activity relationship (SAR) studies : Modifying substituents (e.g., methyl vs. methoxy groups) to isolate activity drivers.

- Dose-response assays : Establishing EC₅₀/IC₅₀ values to quantify potency.

- Molecular docking simulations : Mapping interactions with target proteins (e.g., carbonic anhydrase active sites) .

Q. What strategies are effective for isotopic labeling of this compound in metabolic studies?

Deuterium labeling (e.g., replacing the methyl group with CD₃) can be achieved via reductive amination with deuterated methylamine. Isotopic purity is verified using HRMS and ²H NMR .

Q. How is the crystal structure of derivatives analyzed, and what software is recommended?

- Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS (for structure solution) is standard.

- Key parameters include hydrogen bonding networks and torsion angles to assess conformational stability .

Q. How can derivatives be designed to enhance solubility or bioavailability?

Modifications include:

- Prodrug strategies : Introducing morpholine or piperazine moieties via amide coupling.

- Salt formation : Using HCl or citrate salts to improve aqueous solubility.

- PEGylation : Attaching polyethylene glycol chains to the amine group .

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIZVEAXGCWHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629687 | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796845-58-4 | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.